N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

Catalog No.
S751254
CAS No.
34450-16-3
M.F
C9H23Cl2N3O
M. Wt
260.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydro...

CAS Number

34450-16-3

Product Name

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride

IUPAC Name

N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride

Molecular Formula

C9H23Cl2N3O

Molecular Weight

260.20 g/mol

InChI

InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H

InChI Key

IVLOLMVLUOGVCZ-UHFFFAOYSA-N

SMILES

CC(=O)NCCCNCCCCN.Cl.Cl

Synonyms

N-[3-[(4-Aminobutyl)amino]propyl]acetamide Hydrochloride (1:2);

Canonical SMILES

CC(=O)NCCCNCCCCN.Cl.Cl
  • Polyamine Structure: N-Acetylspermidine dihydrochloride possesses a polyamine structure, containing multiple amine groups. Polyamines are known to interact with various biological processes, including cell growth, differentiation, and polyamine metabolism .
  • Spermidine Derivative: N-Acetylspermidine dihydrochloride is a derivative of spermidine, a naturally occurring polyamine found in eukaryotic cells. Spermidine has been implicated in various cellular processes, including autophagy, translation, and modulation of ion channels . Research suggests that modifying the spermidine structure, such as through acetylation (addition of an acetyl group), can alter its biological properties .

Therefore, N-Acetylspermidine dihydrochloride could be a potential research tool for investigating:

  • Polyamine function in various cellular processes.
  • The impact of structural modifications on spermidine's biological activities.
  • Development of novel therapeutic agents targeting polyamine metabolism or function (further research would be necessary to determine its potential as a drug).

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride is a chemical compound with the molecular formula C₉H₂₃Cl₂N₃O and a molecular weight of approximately 260.20 g/mol. This compound is a dihydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications. Its structure consists of an acetamide group linked to a propyl chain that is further substituted with a 4-aminobutyl group, providing potential sites for interaction with biological targets .

The chemical reactivity of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride primarily involves nucleophilic substitutions and hydrolysis reactions. The amine groups can participate in reactions with electrophiles, while the acetamide portion can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and acetic acid. Additionally, this compound may interact with polyamine oxidase, leading to the formation of various metabolites .

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride exhibits significant biological activity, particularly in the realm of cell signaling and growth regulation. It is known to act as a substrate for polyamine oxidase, an enzyme involved in polyamine metabolism, which plays a critical role in cell proliferation and differentiation. Its structural similarity to natural polyamines suggests potential applications in cancer research and cellular growth studies .

The synthesis of N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobutylamine and propionic acid derivatives.
  • Formation of Acetamide: The reaction between the amine and acetic anhydride or acetyl chloride forms the acetamide linkage.
  • Dihydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to yield the dihydrochloride salt form, enhancing solubility .

N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride finds applications in various fields:

  • Biochemical Research: Used as a substrate for studying polyamine metabolism.
  • Pharmaceutical Development: Investigated for potential therapeutic roles in cancer treatment due to its interaction with cellular growth pathways.
  • Cell Culture Studies: Employed in cell culture media to promote cell growth and viability .

Interaction studies involving N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride have shown that it can influence cellular processes through its role as a polyamine analog. These studies often focus on its binding affinity to enzymes like polyamine oxidase and its effects on cell signaling pathways related to cell growth and apoptosis. Understanding these interactions is crucial for elucidating its potential therapeutic applications .

Several compounds share structural similarities with N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, including:

Compound NameMolecular FormulaKey Features
N1,N8-DiacetylspermidineC₁₁H₂₃N₃O₂Acetyl derivative of spermidine; involved in polyamine metabolism .
N-(3-Aminopropyl)-N'-acetylethylenediamineC₈H₁₈N₄OSimilar amine structure; used in biochemical assays.
N1-Acetylspermidine hydrochlorideC₉H₁₉ClN₃OAnother acetyl derivative; studied for its metabolic pathways .

Uniqueness: N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride is unique due to its specific arrangement of amino groups and the presence of an acetamide moiety, which distinguishes it from other polyamine analogs. This configuration may confer distinct biological activities that are not replicated by other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

5

Exact Mass

259.1218178 g/mol

Monoisotopic Mass

259.1218178 g/mol

Heavy Atom Count

15

Appearance

Assay:≥98%A crystalline solid

Dates

Modify: 2023-08-15

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